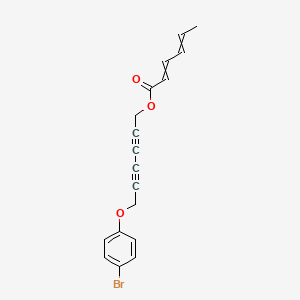
3-Hydroxy-5,7,8-trimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5,7,8-trimethoxyflavone: is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to the flavone backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7,8-trimethoxyflavone typically involves the following steps :
Starting Material: The synthesis begins with 2,3,4,6-tetramethoxyacetophenone.
Bromination: The acetophenone is brominated using cupric bromide in a chloroform-ethyl acetate mixture to yield the corresponding bromoacetophenone.
Cyclization: The bromoacetophenone undergoes cyclization with p-methoxybenzoic anhydride via the Allan-Robinson reaction to form 3-hydroxy-4’,5,7,8-tetramethoxyflavone.
Selective Demethylation: The 5-methoxy group is selectively cleaved using anhydrous aluminum bromide in acetonitrile, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 3-Hydroxy-5,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles in basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Hydroxy-5,7,8-trimethoxyflavone is used as a building block in organic synthesis to create more complex flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.
Biology: This compound has shown potential in biological studies due to its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It is studied for its potential to inhibit tumor growth and reduce inflammation in various disease models .
Industry: In the food and cosmetic industries, this compound is explored for its antioxidant properties, which can help in preserving products and protecting skin from oxidative damage.
作用機序
The mechanism of action of 3-Hydroxy-5,7,8-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
類似化合物との比較
5-Hydroxy-3,7,4’-trimethoxyflavone: Similar structure with a hydroxyl group at the 5-position.
7-Hydroxy-5,3’,4’-trimethoxyflavone: Hydroxyl group at the 7-position.
5,7-Dihydroxy-3,6,8-trimethoxyflavone: Additional hydroxyl group at the 7-position.
Uniqueness: 3-Hydroxy-5,7,8-trimethoxyflavone is unique due to its specific arrangement of methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position and methoxy groups at the 5, 7, and 8 positions provides distinct antioxidant and anti-inflammatory properties compared to other similar flavonoids.
特性
CAS番号 |
103393-10-8 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
3-hydroxy-5,7,8-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-9-12(22-2)17(23-3)18-13(11)14(19)15(20)16(24-18)10-7-5-4-6-8-10/h4-9,20H,1-3H3 |
InChIキー |
WAWJFYVZZGEXBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
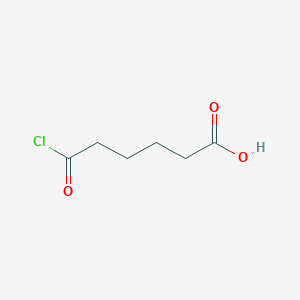
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
silane](/img/structure/B14332681.png)
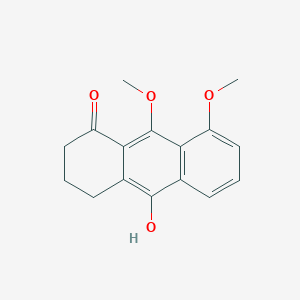
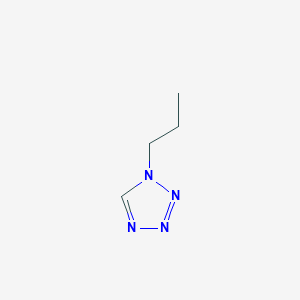
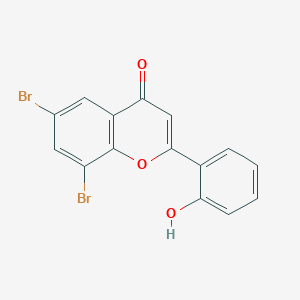
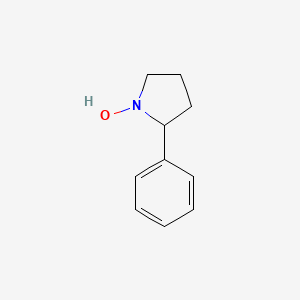

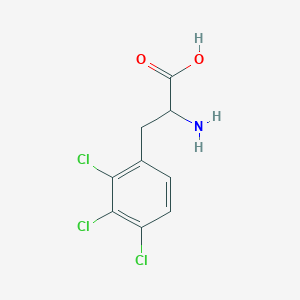
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

